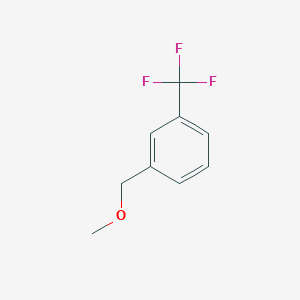

1-(Methoxymethyl)-3-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(methoxymethyl)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-13-6-7-3-2-4-8(5-7)9(10,11)12/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNGSIMIBZUBSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30565551 | |

| Record name | 1-(Methoxymethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380633-51-2 | |

| Record name | 1-(Methoxymethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(methoxymethyl)-3-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(methoxymethyl)-3-(trifluoromethyl)benzene, a key building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties such as enhanced metabolic stability and increased lipophilicity, making this compound a valuable intermediate in medicinal chemistry.[1] This document details a robust and reliable synthetic protocol based on the Williamson ether synthesis, offering insights into reaction mechanisms, experimental setup, purification techniques, and characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Fluorinated Benzyl Ethers

The introduction of fluorine-containing functional groups into organic molecules is a widely employed strategy in modern drug discovery. The trifluoromethyl (CF3) group, in particular, is a bioisostere for several functional groups and can significantly enhance the pharmacokinetic and pharmacodynamic properties of a molecule. When incorporated into a benzyl ether scaffold, such as in this compound, it provides a lipophilic and metabolically stable moiety that can be strategically introduced into larger, more complex molecules.

The target molecule, this compound, serves as a crucial intermediate for the synthesis of a variety of bioactive compounds. Its structure combines the electron-withdrawing nature of the trifluoromethyl group with the versatile reactivity of the methoxymethyl ether. This guide will focus on a widely applicable and efficient method for its preparation: the Williamson ether synthesis.

Retrosynthetic Analysis and Synthetic Strategy

The most logical and efficient approach for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide).

Our retrosynthetic analysis identifies 3-(trifluoromethyl)benzyl alcohol as the key starting material. The disconnection of the ether linkage points to the formation of a bond between the benzylic oxygen and a methyl group. This leads to the following synthetic plan:

-

Step 1: Deprotonation. 3-(trifluoromethyl)benzyl alcohol will be treated with a strong base to form the corresponding sodium alkoxide.

-

Step 2: Nucleophilic Substitution. The resulting alkoxide will then act as a nucleophile and react with a methylating agent, such as methyl iodide, in an SN2 reaction to yield the desired product.

This strategy is favored due to the high reactivity of primary benzylic alcohols and the commercial availability of the starting materials.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Purity |

| 3-(Trifluoromethyl)benzyl alcohol | 349-75-7 | C8H7F3O | 176.14 | >98% |

| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | NaH | 24.00 | 60% |

| Methyl iodide | 74-88-4 | CH3I | 141.94 | >99% |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C4H8O | 72.11 | Anhydrous |

| Saturated aqueous ammonium chloride (NH4Cl) | 12125-02-9 | NH4Cl | 53.49 | Saturated Solution |

| Diethyl ether | 60-29-7 | C4H10O | 74.12 | Anhydrous |

| Anhydrous magnesium sulfate (MgSO4) | 7487-88-9 | MgSO4 | 120.37 | Anhydrous |

| Ethyl acetate | 141-78-6 | C4H8O2 | 88.11 | ACS Grade |

| Petroleum ether (or Hexanes) | 8032-32-4 | N/A | N/A | ACS Grade |

Reaction Setup and Procedure

Safety Precautions: This procedure must be carried out in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) is mandatory. Sodium hydride is a flammable solid and reacts violently with water.[2] Methyl iodide is toxic and a suspected carcinogen.[3][4]

-

Preparation: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

-

Addition of Sodium Hydride: The flask is charged with sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). The mineral oil can be removed by washing the sodium hydride with anhydrous hexanes under a nitrogen atmosphere, followed by careful decantation of the solvent. Anhydrous THF (100 mL) is then added to the flask.

-

Formation of the Alkoxide: A solution of 3-(trifluoromethyl)benzyl alcohol (1.0 equivalent) in anhydrous THF (50 mL) is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The addition should be slow to control the evolution of hydrogen gas. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 30 minutes to ensure complete deprotonation.

-

Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (1.5 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up: After the reaction is complete, the mixture is carefully cooled to 0 °C and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification

The crude product is purified by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in petroleum ether (e.g., starting from 100% petroleum ether and gradually increasing the polarity to 5-10% ethyl acetate) is typically effective.[5] The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield this compound as a colorless oil.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) is a valuable tool for confirming the molecular weight of the product. The expected molecular ion peak [M]+ for C9H9F3O is at m/z = 190.17. Fragmentation patterns consistent with the structure would further confirm its identity. A related isomer, 1-methoxy-3-(trifluoromethyl)benzene, shows a molecular ion peak at m/z = 176.1, which corresponds to the loss of a CH2 group from our target molecule, providing a useful comparison.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the methoxy protons. The aromatic protons will appear in the range of δ 7.4-7.8 ppm, with splitting patterns characteristic of a 1,3-disubstituted benzene ring. The benzylic protons (-CH2-) should appear as a singlet around δ 4.5 ppm, and the methoxy protons (-OCH3) as a singlet around δ 3.4 ppm.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the trifluoromethyl group (a quartet due to C-F coupling), the aromatic carbons, the benzylic carbon, and the methoxy carbon. The CF3 carbon will be significantly downfield.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the benzene ring, and C-O stretching of the ether linkage. The strong C-F stretching vibrations of the trifluoromethyl group are also expected to be prominent.

Mechanistic Insights and Causality

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[6]

Caption: Reaction mechanism of the Williamson ether synthesis.

Deprotonation: Sodium hydride, a strong, non-nucleophilic base, is the ideal choice for deprotonating the benzylic alcohol. Its insolubility in THF necessitates a heterogeneous reaction, but the evolution of hydrogen gas provides a visual confirmation of the reaction's progress. The choice of an aprotic solvent like THF is crucial to prevent protonation of the highly basic sodium hydride and the resulting alkoxide.

Nucleophilic Attack: The generated alkoxide is a potent nucleophile that readily attacks the electrophilic carbon of methyl iodide. Methyl iodide is an excellent substrate for SN2 reactions due to the minimal steric hindrance and the good leaving group ability of the iodide ion.

Troubleshooting and Optimization

| Problem | Potential Cause | Solution |

| Low Yield | Incomplete deprotonation. | Ensure the sodium hydride is fresh and the THF is scrupulously dry. Allow sufficient time for the deprotonation step. |

| Incomplete methylation. | Increase the reaction time or slightly increase the equivalents of methyl iodide. | |

| Side Products | Presence of water in the reaction. | Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere. |

| Elimination reaction (less likely with a methyl halide). | Ensure the reaction temperature is not excessively high. | |

| Difficult Purification | Co-elution of starting material and product. | Optimize the solvent system for column chromatography. A shallow gradient may be necessary. |

Conclusion

The Williamson ether synthesis provides a reliable and high-yielding route to this compound. By carefully controlling the reaction conditions and using anhydrous reagents, this valuable synthetic intermediate can be prepared efficiently. The protocol and characterization data presented in this guide offer a solid foundation for researchers and scientists working in the fields of medicinal chemistry and organic synthesis, enabling the further development of novel and impactful molecules.

References

- Supporting Information for a scientific article. (Note: A specific citation cannot be generated as the initial search result was a general supporting information document without a primary article link).

- Google Patents. (2010). Preparation method of m-trifluoromethyl-benzyl-alcohol.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Innovation with 3-(Trifluoromethyl)benzyl Alcohol: Key Synthesis Applications. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

- Thermo Fisher Scientific. (2021). Safety Data Sheet: 3-(Trifluoromethyl)benzylic alcohol.

-

J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methoxy-4-(trifluoromethyl)benzene. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 1-methoxy-3-methyl-. Retrieved from [Link]

- Beilstein Journals. (2014). Supporting information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3.

- Merck Millipore. (n.d.). SAFETY DATA SHEET: Sodium hydride.

-

Allen. (n.d.). Prepare the following ethers via Willamson's syntesis. I. Benzyl methyl ether (A) II. Phenylethyl ehter (B). Retrieved from [Link]

-

LookChem. (n.d.). Cas 334018-79-0,1-MethoxyMethoxy-3-trifluoroMethyl-benzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. Journal of the Mass Spectrometry Society of Japan, 58(3), 85–90. Retrieved from [Link]

Sources

- 1. 1-Methoxy-4-(trifluoromethyl)benzene | C8H7F3O | CID 600604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. rsc.org [rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Characterization of 1-(Methoxymethyl)-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 1-(Methoxymethyl)-3-(trifluoromethyl)benzene (CAS No. 380633-51-2), a key building block in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively published, this document, authored from the perspective of a Senior Application Scientist, synthesizes information from closely related analogs and predictive methodologies to offer a robust characterization profile. We will delve into its physicochemical properties, spectroscopic signature, a plausible synthetic route, and essential safety considerations. This guide is intended to equip researchers with the foundational knowledge required to confidently handle and utilize this important chemical intermediate.

Introduction and Significance

This compound is an aromatic ether containing both a methoxymethyl group and a trifluoromethyl group. The trifluoromethyl moiety is of particular interest in drug discovery as it can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule. The methoxymethyl group can serve as a protecting group or be a key structural element. Consequently, this compound is a valuable intermediate for the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

Molecular Structure and Physicochemical Properties

The structural attributes of this compound dictate its physical and chemical behavior.

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1-Methoxy-3-(trifluoromethyl)benzene | 1-(Methoxymethoxy)-3-(trifluoromethyl)benzene |

| CAS Number | 380633-51-2 | 454-90-0[1] | 334018-79-0[2] |

| Molecular Formula | C₉H₉F₃O | C₈H₇F₃O[1] | C₉H₉F₃O₂[2] |

| Molecular Weight | 190.16 g/mol [3] | 176.14 g/mol [1] | 206.16 g/mol [2] |

| Boiling Point | Not available | 160 °C[1] | 210.6 ± 40.0 °C (Predicted)[2] |

| Density | Not available | 1.21 g/cm³[1] | 1.214 ± 0.06 g/cm³ (Predicted)[2] |

| Appearance | Likely a colorless liquid | Colorless to pale yellow liquid[1] | Not available |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the methoxymethyl group, and the methyl protons. The aromatic region will display a complex multiplet pattern due to the meta-substitution. The methylene protons should appear as a singlet, as should the methyl protons.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The trifluoromethyl group will cause a characteristic quartet for the carbon it is attached to, due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be indicative of the electronic environment of the CF₃ group on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. For comparison, the NIST WebBook provides IR data for the related compound 1-methoxy-3-methyl-benzene.[4]

Table 2: Predicted IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3100-3000 |

| C-H (aliphatic) | 3000-2850 |

| C=C (aromatic) | 1600-1450 |

| C-O (ether) | 1250-1050 |

| C-F (trifluoromethyl) | 1350-1150 (strong, multiple bands) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 190. Key fragmentation pathways would likely involve the loss of a methoxy group (-OCH₃) to give a fragment at m/z 159, or cleavage of the benzyl-oxygen bond.

Synthesis Protocol

A plausible and efficient synthesis of this compound can be achieved via a Williamson ether synthesis. This involves the reaction of 3-(trifluoromethyl)benzyl alcohol with a suitable methylating agent in the presence of a base.

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol:

-

Preparation: To a solution of 3-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Alkoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, data from its isomer, 1-(Methoxymethyl)-4-(trifluoromethyl)benzene, and other related compounds can be used to infer its potential hazards.[3][5][6]

GHS Hazard Statements (Inferred):

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

-

H226: Flammable liquid and vapor (potential).

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Researchers should always consult a comprehensive and up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. This technical guide provides a foundational understanding of its characterization, drawing upon data from analogous compounds and established chemical principles. The presented information on its physicochemical properties, spectroscopic signatures, a reliable synthetic route, and safety precautions is intended to empower researchers to effectively and safely utilize this compound in their work.

References

-

PubChem. (n.d.). 1-Methoxy-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Supporting Information. (n.d.). General information. Retrieved from [Link]

-

AOBChem. (2024, September 2). Safety Data Sheet: 1-(Methoxymethyl)-4-(trifluoromethyl)benzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-methoxy-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). US3424803A - Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene and intermediate useful for same.

-

PrepChem.com. (n.d.). Synthesis of trifluoromethoxybenzene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-3-nitro- (CAS 555-03-3). Retrieved from [Link]

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from [Link]

-

Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

-

LookChem. (n.d.). Cas 334018-79-0,1-MethoxyMethoxy-3-trifluoroMethyl-benzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Carl ROTH. (n.d.). Benzene - Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methoxy-3-(methoxymethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

Sources

The Trifluoromethylbenzyl Moiety: A Technical Guide to its Core Reactivity for Researchers and Drug Developers

Introduction: The Privileged Role of the Trifluoromethylbenzyl Group in Modern Chemistry

The trifluoromethylbenzyl moiety, a seemingly simple structural unit, has garnered a privileged status in the realms of medicinal chemistry, agrochemicals, and materials science.[1][2] Its prevalence stems from the profound impact the trifluoromethyl (CF3) group imparts on the physicochemical and biological properties of a molecule.[2][3] The high electronegativity and lipophilicity of the CF3 group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[4] This guide provides an in-depth exploration of the fundamental reactivity of the trifluoromethylbenzyl core, offering researchers and drug development professionals a comprehensive understanding to strategically leverage its unique chemical behavior. We will delve into the electronic underpinnings of its reactivity, explore key transformations at the benzylic position and on the aromatic ring, and provide practical, field-tested insights and protocols.

Pillar 1: The Electronic Architecture of the Trifluoromethylbenzyl Moiety

The reactivity of the trifluoromethylbenzyl group is fundamentally dictated by the powerful electron-withdrawing nature of the CF3 substituent.[5] This influence is exerted through a combination of strong inductive and weak resonance effects, which profoundly alters the electron distribution within both the benzyl side chain and the aromatic ring.

The Dominant Inductive Effect (-I)

The trifluoromethyl group is one of the most potent electron-withdrawing groups utilized in organic chemistry, primarily due to the high electronegativity of the fluorine atoms.[5][6] This results in a strong negative inductive effect (-I), pulling electron density away from the aromatic ring and the benzylic carbon.[6][7] This electron deficiency at the benzylic position is a key determinant of its reactivity in a multitude of chemical transformations.

Quantifying the Electronic Influence: Hammett Constants

The electronic effect of the trifluoromethyl group can be quantitatively described by Hammett constants (σ). These parameters provide a measure of the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring. The positive values for the CF3 group indicate its strong electron-withdrawing character.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

| -CF3 | +0.43 | +0.54 |

| -NO2 | +0.710 | +0.778 |

| -CN | +0.56 | +0.66 |

| -Cl | +0.373 | +0.227 |

| -CH3 | -0.069 | -0.170 |

| -OCH3 | +0.115 | -0.268 |

| Data sourced from Wikipedia's compilation of Hammett constants.[8] |

Pillar 2: Reactivity at the Benzylic Position: A Nexus of Stability and Transformation

The benzylic carbon of the trifluoromethylbenzyl moiety is a focal point for a diverse array of chemical reactions. The electronic perturbations induced by the CF3 group significantly influence the stability of reactive intermediates, thereby dictating the preferred reaction pathways.

Nucleophilic Substitution: A Tale of Two Mechanisms

Benzylic halides are highly susceptible to nucleophilic substitution reactions, proceeding through either an SN1 or SN2 mechanism. The presence of a trifluoromethyl group on the aromatic ring modulates the delicate balance between these two pathways.

-

The SN1 Pathway and Carbocation (De)stabilization: The SN1 reaction proceeds through a carbocation intermediate.[9] While a typical benzyl carbocation is stabilized by resonance, the introduction of a strong electron-withdrawing group like CF3 significantly destabilizes this intermediate by intensifying the positive charge at the benzylic position.[10][11] This destabilization disfavors the SN1 pathway for trifluoromethylbenzyl halides compared to their unsubstituted or electron-donated counterparts.

-

The SN2 Pathway: A Favored Trajectory: The SN2 reaction is a concerted process where the nucleophile attacks the electrophilic carbon as the leaving group departs.[12][13] The rate of an SN2 reaction is sensitive to steric hindrance at the reaction center. For primary trifluoromethylbenzyl halides, the SN2 pathway is generally favored. The electron-withdrawing CF3 group enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.

Experimental Protocol: A Representative SN2 Reaction of 4-(Trifluoromethyl)benzyl Bromide with Sodium Azide

Objective: To synthesize 4-(azidomethyl)-1-(trifluoromethyl)benzene via an SN2 reaction.

Materials:

-

4-(Trifluoromethyl)benzyl bromide

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (MgSO4), anhydrous

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(trifluoromethyl)benzyl bromide (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.2 eq) to the solution.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water and diethyl ether.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by flash column chromatography if necessary.

Oxidation of the Benzylic C-H Bond

The benzylic C-H bonds of trifluoromethylbenzyl derivatives can be selectively oxidized to form the corresponding aldehydes, ketones, or carboxylic acids.[14][15] Common oxidizing agents for this transformation include potassium permanganate (KMnO4), manganese dioxide (MnO2), and trichloroisocyanuric acid.[14][16] The electron-withdrawing nature of the CF3 group can influence the reaction rate, but the benzylic position remains susceptible to oxidation due to the stability of the intermediate benzylic radical or cation.

Workflow for Benzylic Oxidation

Caption: General workflow for the oxidation of a trifluoromethylbenzyl substrate.

Free Radical Reactions at the Benzylic Position

The benzylic C-H bond is susceptible to homolytic cleavage to form a benzylic radical.[17] The stability of this radical is a key factor in free-radical reactions such as benzylic bromination with N-bromosuccinimide (NBS). The trifluoromethyl group, being electron-withdrawing, will have a modest destabilizing effect on the benzylic radical compared to an electron-donating group. However, the resonance stabilization provided by the aromatic ring is the dominant factor, allowing for selective radical reactions at the benzylic position.[18][19][20]

Modern Frontiers: C-H Functionalization

Recent advances in catalysis have enabled the direct functionalization of C-H bonds, offering more atom-economical and efficient synthetic routes.[21] Transition-metal-catalyzed C-H activation of the benzylic position of trifluoromethylbenzyl derivatives is an emerging area of research, providing novel pathways for the synthesis of complex molecules.[22]

Pillar 3: Reactivity of the Aromatic Ring: Deactivation and Meta-Direction

The trifluoromethyl group significantly influences the reactivity of the aromatic ring towards electrophilic aromatic substitution (EAS).

Deactivating Nature

The strong electron-withdrawing inductive effect of the CF3 group removes electron density from the π-system of the benzene ring.[6][23] This reduction in electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles.[24][25] Consequently, the trifluoromethylbenzyl moiety is considered to be strongly deactivated towards EAS.[25]

Meta-Directing Influence

In electrophilic aromatic substitution, the incoming electrophile will preferentially add to the position that leads to the most stable carbocation intermediate (Wheland intermediate). For a trifluoromethyl-substituted benzene ring, attack at the ortho and para positions results in a resonance structure where the positive charge is adjacent to the electron-withdrawing CF3 group, which is highly destabilizing. Attack at the meta position, however, avoids this unfavorable arrangement. As a result, the trifluoromethyl group is a meta-director in EAS reactions.[6][24]

Diagram of Electrophilic Aromatic Substitution Intermediates

Caption: Stability of Wheland intermediates in EAS of trifluoromethylbenzene.

Applications in Drug Discovery and Development

The unique reactivity profile of the trifluoromethylbenzyl moiety makes it a valuable building block in the synthesis of pharmaceuticals.[26][27][28] Its ability to undergo selective transformations at the benzylic position allows for the introduction of various functional groups, while the electronic properties of the CF3 group can be fine-tuned to optimize drug-like properties. For instance, the metabolic stability of a drug candidate can be enhanced by blocking a potential site of metabolism with a robust CF3 group.[2][3]

Conclusion: A Versatile Tool for Chemical Innovation

The trifluoromethylbenzyl moiety is a powerful and versatile tool in the arsenal of the modern chemist. A thorough understanding of its core reactivity, driven by the potent electronic effects of the trifluoromethyl group, is paramount for its effective utilization. By mastering the principles outlined in this guide, researchers and drug development professionals can unlock new avenues for chemical innovation, leading to the design and synthesis of novel molecules with enhanced properties and functions. The continued exploration of the reactivity of this privileged scaffold promises to yield exciting discoveries in the years to come.

References

-

Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. (2021). ACS Publications. [Link]

-

In situ generation and reactions of p-(trifluoromethyl)benzyl electrophiles. (n.d.). RSC Publishing. [Link]

-

Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). (n.d.). MDPI. [Link]

-

Superelectrophiles and the effects of trifluoromethyl substituents. (n.d.). PMC - NIH. [Link]

-

Hammett equation. (n.d.). Wikipedia. [Link]

-

Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. [Link]

-

Ch 11 : Nucleophilic substitution of benzylic halides. (n.d.). University of Calgary. [Link]

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (n.d.). RSC Publishing. [Link]

-

Moses Gomberg and the Discovery of Organic Free Radicals. (n.d.). American Chemical Society. [Link]

-

A Convenient Protocol for the Oxidation of Benzyl and Secondary Alcohols to Carbonyl Compounds by Trichoroisocyanuric Acid. (n.d.). ResearchGate. [Link]

-

The stability order in the substituted benzyl carbanions. (2025). Chemistry Stack Exchange. [Link]

-

Electrophilic aromatic directing groups. (n.d.). Wikipedia. [Link]

-

Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. (n.d.). Beilstein Journals. [Link]

-

Free Radical Reactions. (2021). YouTube. [Link]

-

Benzylic Oxidation. (2021). YouTube. [Link]

-

Stability of substituted benzyl carbocation. (2023). YouTube. [Link]

-

Substitution reactions of alkyl halides: two mechanisms. (2023). Chemistry LibreTexts. [Link]

-

Estimation of the rate constants for the radical addition of a trifluoromethyl radical to aryl-substituted vinyl triflates. (n.d.). ChemRxiv. [Link]

-

A "Renaissance" in Radical Trifluoromethylation. (2025). ResearchGate. [Link]

-

Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. (n.d.). PubMed. [Link]

-

Oxidation at the Benzylic Position with KMnO4 and MnO2. (2020). YouTube. [Link]

-

CCHF VS Undergraduate Edition 1.1 - Prof. Davies. (2021). YouTube. [Link]

-

Unlocking Innovation with 3-(Trifluoromethyl)benzyl Alcohol: Key Synthesis Applications. (2026). Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Free Radical Reactions. (2013). Master Organic Chemistry. [Link]

-

Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. (2017). YouTube. [Link]

-

Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). (2024). YouTube. [Link]

-

The SN2 Reaction Mechanism. (2012). Master Organic Chemistry. [Link]

-

Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (n.d.). PMC - NIH. [Link]

-

3.4: Substituent Effects in the Reactivity of Aromatic Rings. (2025). Chemistry LibreTexts. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Moses Gomberg and the Discovery of Organic Free Radicals - American Chemical Society [acs.org]

- 19. youtube.com [youtube.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. BJOC - Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview [beilstein-journals.org]

- 22. m.youtube.com [m.youtube.com]

- 23. tcichemicals.com [tcichemicals.com]

- 24. m.youtube.com [m.youtube.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. mdpi.com [mdpi.com]

- 27. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Electrophilic Aromatic Substitution on 1-(Methoxymethyl)-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical analysis of electrophilic aromatic substitution (EAS) reactions on 1-(methoxymethyl)-3-(trifluoromethyl)benzene. This substrate presents a classic case of competing directing effects, with a weakly activating ortho-, para-director and a potent deactivating meta-director. This document elucidates the underlying electronic principles governing regioselectivity, offers predictive models for reaction outcomes, and provides robust, field-tested protocols for key EAS reactions including nitration and bromination. Mechanistic insights are supported by diagrams and authoritative citations to ensure scientific integrity. Furthermore, the guide addresses the significant limitations of Friedel-Crafts reactions on this highly deactivated system, providing a critical perspective for professionals in drug development and organic synthesis.

Introduction to the System: A Tale of Two Substituents

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The regiochemical outcome of these reactions on substituted benzenes is dictated by the electronic nature of the substituents already present. The substrate, this compound, is a particularly instructive example for synthetic chemists. It features a methoxymethyl group (-CH₂OCH₃) and a trifluoromethyl group (-CF₃) positioned meta to each other.

These two groups exert opposing electronic effects on the benzene ring:

-

The trifluoromethyl group is a strong electron-withdrawing group (EWG), which deactivates the ring towards electrophilic attack.[1]

-

The methoxymethyl group , while containing an electronegative oxygen, functions as a weak electron-donating group (EDG) or activating group.

Understanding the interplay between these competing directors is paramount for predicting and controlling the synthesis of desired isomers, a frequent challenge in the development of pharmaceuticals and agrochemicals where specific substitution patterns are crucial for biological activity.

Analysis of Substituent Effects and Regiochemical Prediction

The Trifluoromethyl Group (-CF₃): A Potent Deactivating Meta-Director

The trifluoromethyl group exerts a powerful electron-withdrawing inductive effect (-I) due to the high electronegativity of its three fluorine atoms.[2] This effect significantly reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles.[3] This deactivation is felt most strongly at the ortho and para positions. Consequently, the -CF₃ group directs incoming electrophiles to the meta position, where the destabilizing positive charge of the arenium ion intermediate (sigma complex) is kept further away from the electron-deficient ipso-carbon.[1][4]

The Methoxymethyl Group (-CH₂OCH₃): A Subtle Ortho-, Para-Director

The directing influence of the methoxymethyl group is more nuanced. The ether oxygen atom is electronegative and exerts an inductive pull (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance (+M effect), particularly to stabilize the arenium ion intermediate during ortho or para attack. The intervening methylene (-CH₂) group insulates the ring somewhat from the oxygen's inductive effect, allowing the resonance donation to be the dominant factor in directing substitution. Groups with lone pairs adjacent to the ring are typically ortho-, para-directors.[4] Therefore, the -CH₂OCH₃ group is classified as a weakly activating, ortho-, para-director.

Combined Directing Effects: The Activator Prevails

When an activating and a deactivating group are present on a benzene ring, the position of electrophilic substitution is determined by the activating group.[5][6] The activating group, even if weak, stabilizes the arenium ion intermediate more effectively than the deactivating group destabilizes it.

For this compound:

-

The -CH₂OCH₃ group at C1 directs to positions C2, C4, and C6 .

-

The -CF₃ group at C3 directs to position C5 .

The directing power of the ortho-, para-directing methoxymethyl group will control the regioselectivity. Therefore, electrophilic attack is predicted to occur at the positions activated by this group.

Predicted Sites of Electrophilic Attack:

-

C4 (para to -CH₂OCH₃): Highly favored. This position is electronically activated and is sterically unhindered.

-

C6 (ortho to -CH₂OCH₃): Favored. This position is also electronically activated.

-

C2 (ortho to -CH₂OCH₃): Less favored. While electronically activated, this position is flanked by both substituents, leading to significant steric hindrance which will likely inhibit attack.[5]

Therefore, the major products will result from substitution at the C4 and C6 positions.

Caption: Predicted sites of electrophilic attack.

Experimental Protocols & Methodologies

The overall deactivation of the ring by the -CF₃ group necessitates moderately forcing conditions for most EAS reactions.

Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring using a mixture of concentrated nitric and sulfuric acids, which generates the highly electrophilic nitronium ion (NO₂⁺).[7][8]

Protocol: Synthesis of 1-(Methoxymethyl)-4-nitro-3-(trifluoromethyl)benzene and 1-(Methoxymethyl)-2-nitro-5-(trifluoromethyl)benzene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (25 mL) to 0-5 °C in an ice-water bath.

-

Formation of Nitrating Mixture: Add concentrated nitric acid (5 mL) dropwise to the sulfuric acid while maintaining the temperature below 10 °C.

-

Substrate Addition: To this cold nitrating mixture, add this compound (10 mmol) dropwise over 20-30 minutes. Ensure the internal temperature does not exceed 15 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 10-15 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Carefully pour the reaction mixture onto crushed ice (approx. 100 g).

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL), 5% sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product mixture.

-

Purification: The regioisomers can be separated by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Bromination

Bromination typically requires a Lewis acid catalyst, such as FeBr₃, to polarize the Br-Br bond and generate a sufficiently strong electrophile. For deactivated systems, more potent brominating agents or stronger acids may be necessary.[9]

Protocol: Synthesis of 4-Bromo-1-(methoxymethyl)-3-(trifluoromethyl)benzene and 2-Bromo-1-(methoxymethyl)-5-(trifluoromethyl)benzene

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add this compound (10 mmol) and a suitable solvent like dichloromethane (20 mL).

-

Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, 0.5 mmol) to the solution.

-

Bromine Addition: Cool the mixture to 0 °C. Add a solution of bromine (11 mmol) in dichloromethane (5 mL) dropwise over 30 minutes. A reddish-brown color will persist, and HBr gas will evolve (use a trap).

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC until the starting material is consumed.

-

Quenching: Slowly add 10% aqueous sodium bisulfite solution to quench the excess bromine.

-

Workup and Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Washing: Combine the organic layers and wash with water and brine.

-

Drying and Concentration: Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the resulting oil or solid by column chromatography (silica gel, hexanes).

The Challenge of Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally ineffective on strongly deactivated aromatic rings.[10] The electron-withdrawing -CF₃ group reduces the ring's nucleophilicity to a point where it cannot effectively attack the carbocation (alkylation) or acylium ion (acylation) intermediate.[11] Furthermore, the Lewis acid catalyst (e.g., AlCl₃) can coordinate with the oxygen of the methoxymethyl group, further deactivating the ring.

Mechanistic Rationale for Regioselectivity

The preference for attack at the C4 and C6 positions can be rationalized by examining the stability of the arenium ion intermediates.

Caption: Stability of arenium ions for para vs. meta attack.

When the electrophile attacks at the C4 (para) position, one of the resonance structures of the resulting arenium ion places the positive charge on C1, directly adjacent to the methoxymethyl group. The oxygen's lone pair can then directly participate in resonance to delocalize and stabilize this positive charge. This additional resonance contributor significantly lowers the activation energy for the para-attack pathway. A similar stabilization occurs for ortho (C6) attack.

In contrast, attack at the C5 (meta) position results in an arenium ion where the positive charge is never located on the carbon bearing the methoxymethyl group. Thus, it does not receive the same degree of resonance stabilization, making this pathway energetically less favorable.

Summary of Expected Products and Data

The following table summarizes the expected outcomes for the described reactions. Ratios are predictive and will vary with specific reaction conditions.

| Reaction | Electrophile | Major Product(s) | Minor Product(s) |

| Nitration | NO₂⁺ | 1-(Methoxymethyl)-4-nitro-3-(trifluoromethyl)benzene & 1-(Methoxymethyl)-2-nitro-5-(trifluoromethyl)benzene | 2-(Methoxymethyl)-1-nitro-3-(trifluoromethyl)benzene |

| Bromination | Br⁺ | 4-Bromo-1-(methoxymethyl)-3-(trifluoromethyl)benzene & 2-Bromo-1-(methoxymethyl)-5-(trifluoromethyl)benzene | 2-Bromo-1-(methoxymethyl)-3-(trifluoromethyl)benzene |

| Friedel-Crafts | R⁺ / RCO⁺ | No reaction expected | - |

Product identity and purity should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Conclusion

The electrophilic aromatic substitution of this compound is a predictable process governed by the dominance of the weakly activating ortho-, para-directing methoxymethyl group over the strongly deactivating meta-directing trifluoromethyl group. Synthetic strategies should target functionalization at the C4 and C6 positions, which are electronically activated and, in the case of C4, sterically accessible. Researchers must employ reaction conditions suitable for moderately deactivated systems and recognize the futility of standard Friedel-Crafts protocols. This understanding allows for the rational design of synthetic routes to produce specific isomers of this valuable substituted benzene core for applications in medicinal chemistry and materials science.

References

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

YouTube. (2024, August 8). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Retrieved from [Link]

-

Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Retrieved from [Link]

-

Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Nitration of Benzene and Methylbenzene. Retrieved from [Link]

-

Journal of the American Chemical Society. (2021, September 21). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Activating and Deactivating Groups. Retrieved from [Link]

-

YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]

-

Chemguide. (n.d.). The nitration of benzene. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic.... Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]

-

Reddit. (2022, December 17). Friedel-Crafts reactions with Deactivating groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 2. homework.study.com [homework.study.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. reddit.com [reddit.com]

Methodological & Application

Application Notes and Protocols for Incorporating the 3-(Trifluoromethyl)benzyl Moiety into Drug Candidates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 3-(Trifluoromethyl)benzyl Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of specific chemical moieties is a cornerstone of optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. Among these, the 3-(trifluoromethyl)benzyl group has emerged as a valuable building block for medicinal chemists. The trifluoromethyl (CF3) group, a bioisostere of the methyl group, offers a unique combination of properties that can significantly enhance a molecule's therapeutic potential. Its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine bond contribute to increased metabolic stability, improved lipophilicity, and enhanced binding interactions with biological targets.[1][2] This guide provides a comprehensive overview of the rationale behind incorporating the 3-(trifluoromethyl)benzyl moiety, detailed synthetic protocols for its introduction into drug candidates, and methods for evaluating its impact on a compound's properties.

Physicochemical Properties and Strategic Rationale

The decision to incorporate a 3-(trifluoromethyl)benzyl moiety is driven by its ability to favorably modulate several key drug-like properties:

-

Metabolic Stability: The high strength of the C-F bond makes the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes.[1] This can block common metabolic pathways, leading to a longer drug half-life and improved bioavailability.

-

Lipophilicity: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This property is crucial for drugs targeting the central nervous system.

-

Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the benzyl ring, potentially leading to stronger binding interactions with the target protein through dipole-dipole or other non-covalent interactions.[2]

-

Conformational Control: The steric bulk of the trifluoromethyl group can influence the preferred conformation of the molecule, which can be critical for optimal binding to a receptor's active site.

Synthetic Protocols for Incorporation

The 3-(trifluoromethyl)benzyl moiety can be introduced into a drug candidate through several common synthetic transformations. The choice of method will depend on the functional groups present in the parent molecule and the desired linkage.

Protocol 1: Reductive Amination

Reductive amination is a versatile method for forming a C-N bond by reacting a carbonyl compound with an amine in the presence of a reducing agent.[3][4] This protocol describes the reaction of an aldehyde or ketone with 3-(trifluoromethyl)benzylamine.

Reaction Scheme:

Materials:

-

Aldehyde or ketone

-

3-(Trifluoromethyl)benzylamine

-

Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

-

Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol)

-

Acetic acid (optional, as a catalyst for imine formation)

Step-by-Step Procedure:

-

Dissolve the aldehyde or ketone (1.0 eq) and 3-(trifluoromethyl)benzylamine (1.1 eq) in the chosen anhydrous solvent.

-

If using a less reactive carbonyl compound, add a catalytic amount of acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(3-(trifluoromethyl)benzyl) amine.

Causality Behind Experimental Choices: The use of a mild reducing agent like sodium triacetoxyborohydride is often preferred as it is selective for the imine and less likely to reduce the starting carbonyl compound. The reaction is typically carried out under anhydrous conditions to favor imine formation.

Protocol 2: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming an ether linkage via an SN2 reaction between an alkoxide and an alkyl halide.[5] This protocol details the synthesis of an ether by reacting a phenol or alcohol with 3-(trifluoromethyl)benzyl bromide.

Reaction Scheme:

Materials:

-

Phenol or alcohol

-

3-(Trifluoromethyl)benzyl bromide

-

Base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous solvent (e.g., acetone, dimethylformamide (DMF), or tetrahydrofuran (THF))

Step-by-Step Procedure:

-

To a solution of the phenol or alcohol (1.0 eq) in the chosen anhydrous solvent, add the base (e.g., potassium carbonate, 2.0 eq, or sodium hydride, 1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to an hour to form the alkoxide.

-

Add 3-(trifluoromethyl)benzyl bromide (1.2 eq) to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., reflux in acetone or 60 °C in DMF) and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

-

If DMF or another high-boiling solvent is used, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired 3-(trifluoromethyl)benzyl ether.

Causality Behind Experimental Choices: The choice of base and solvent is crucial. A strong base like sodium hydride is necessary for deprotonating less acidic alcohols, while a weaker base like potassium carbonate is often sufficient for phenols. The SN2 mechanism necessitates a polar aprotic solvent to facilitate the reaction.[5]

Protocol 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds, typically between an organoboron compound and an organohalide. This protocol describes the coupling of an aryl or vinyl halide with 3-(trifluoromethyl)benzylboronic acid or its ester.

Reaction Scheme:

Materials:

-

Aryl or vinyl halide (or triflate)

-

3-(Trifluoromethyl)benzylboronic acid or a corresponding boronate ester

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

-

Base (e.g., potassium carbonate, cesium carbonate)

-

Solvent system (e.g., toluene/water, dioxane/water)

Step-by-Step Procedure:

-

To a reaction vessel, add the aryl or vinyl halide (1.0 eq), 3-(trifluoromethyl)benzylboronic acid (1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

-

Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the degassed solvent to the reaction vessel.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to obtain the desired coupled product.

Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling and often requires optimization for specific substrates. Degassing the solvent is essential to prevent the oxidation and deactivation of the palladium catalyst.

Visualizing Synthetic and Biological Pathways

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway: Enzalutamide and the Androgen Receptor

Enzalutamide is an androgen receptor inhibitor used in the treatment of prostate cancer.[6] It contains a trifluoromethylphenyl moiety that contributes to its high binding affinity.

Caption: Mechanism of action of Enzalutamide in the androgen receptor signaling pathway.[6]

Impact on Pharmacological Properties: Data Analysis

The incorporation of a 3-(trifluoromethyl)benzyl moiety can significantly impact a drug's potency and pharmacokinetic profile. The following tables provide examples from the literature.

Table 1: Comparative Efficacy of Enzalutamide vs. Bicalutamide

Enzalutamide, which features a trifluoromethylphenyl group, demonstrates significantly improved efficacy over the first-generation antiandrogen bicalutamide in patients with castration-resistant prostate cancer.[7][8]

| Endpoint | Enzalutamide | Bicalutamide | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival | 19.4 months | 5.7 months | 0.24 (0.18-0.32) | < 0.001 |

| PSA Progression | 81% response | 31% response | 0.19 (0.14-0.26) | < 0.001 |

Data from the STRIVE trial.[7]

Table 2: COX-2 Selectivity of Celecoxib

Celecoxib, a selective COX-2 inhibitor, contains a trifluoromethyl group on its pyrazole ring. This contributes to its high affinity and selectivity for the COX-2 enzyme over COX-1, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[9]

| Enzyme | IC50 (μM) | Selectivity Ratio (COX-1/COX-2) |

| COX-1 | 7.6 | \multirow{2}{*}{~7.6} |

| COX-2 | 0.04 |

Representative IC50 values for Celecoxib. Actual values may vary depending on the assay conditions.[10]

Table 3: Pharmacokinetic Parameters of Drugs with Trifluoromethylphenyl/benzyl Moieties

| Drug | Tmax (hours) | t1/2 (hours) | Primary Metabolism |

| Cinacalcet | 2-6 | 30-40 | CYP3A4, CYP2D6, CYP1A2[6][11] |

| Enzalutamide | 1 (median) | ~139 (5.8 days) | CYP2C8, CYP3A4[12][13] |

Conclusion

The 3-(trifluoromethyl)benzyl moiety is a powerful tool in the medicinal chemist's arsenal for optimizing lead compounds. Its ability to enhance metabolic stability, modulate lipophilicity, and improve target binding can lead to the development of safer and more effective drugs. The synthetic protocols outlined in this guide provide a starting point for the rational incorporation of this valuable functional group into a wide range of molecular scaffolds. Careful consideration of the synthetic strategy and thorough evaluation of the resulting pharmacological and pharmacokinetic properties are essential for successfully leveraging the benefits of the 3-(trifluoromethyl)benzyl moiety in drug discovery.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 3-(Trifluoromethyl)benzyl Bromide in Modern Organic Synthesis. Retrieved from [Link]

- Soliman, M. E. S. (2012). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceuticals, 5(5), 540-562.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Innovation with 3-(Trifluoromethyl)benzyl Alcohol: Key Synthesis Applications. Retrieved from [Link]

- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.

- Tran, C., et al. (2009). Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer.

- MDPI. (2021). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Molbank, 2021(2), M1215.

-

Jakob, M. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

- Penson, D. F., et al. (2016). Enzalutamide Versus Bicalutamide in Castration-Resistant Prostate Cancer: The STRIVE Trial. Journal of Clinical Oncology, 34(18), 2098-2106.

-

Celecoxib Action Pathway. PubChem. Retrieved from [Link]

- Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. (2021). CaltechAUTHORS.

- Gibbons, J. A., et al. (2015). Clinical Pharmacokinetic Studies of Enzalutamide. Clinical Pharmacokinetics, 54(10), 1043-1055.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Padhi, D., & Harris, R. (2009). Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride. Clinical Pharmacokinetics, 48(6), 389-402.

- MDPI. (2018). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank, 2018(4), M1013.

- May, E. L., et al. (2003). N-(trifluoromethyl)benzyl substituted N-normetazocines and N-norketobetobemidones. Bioorganic & Medicinal Chemistry, 11(1), 31-33.

-

Mechanism of action of enzalutamide in the androgen receptor signaling pathway. ResearchGate. Retrieved from [Link]

-

PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]

- Armstrong, A. J., et al. (2021). Clinical Efficacy of Enzalutamide vs Bicalutamide Combined With Androgen Deprivation Therapy in Men With Metastatic Hormone-Sensitive Prostate Cancer. JAMA Network Open, 4(1), e2034633.

-

U.S. Food and Drug Administration. (2012). XTANDI (enzalutamide) capsules, for oral use. HIGHLIGHTS OF PRESCRIBING INFORMATION. Retrieved from [Link]

- Reddy, M. S., et al. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 136(1), 24.

- Knaus, E. E., et al. (2000). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Journal of Medicinal Chemistry, 43(19), 3527-3539.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 4. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. Clinical Efficacy of Enzalutamide vs Bicalutamide Combined With Androgen Deprivation Therapy in Men With Metastatic Hormone-Sensitive Prostate Cancer: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

Leveraging 1-(methoxymethyl)-3-(trifluoromethyl)benzene in Cross-Coupling Reactions via Benzylic C(sp³)–O Activation

An Application Guide for Researchers

This guide provides an in-depth exploration of 1-(methoxymethyl)-3-(trifluoromethyl)benzene as a substrate in advanced cross-coupling reactions. Moving beyond traditional aryl halides, we focus on the strategic activation of the benzylic carbon-oxygen bond, a challenging yet highly rewarding approach for synthesizing complex molecules. This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit.

Introduction: A Modern Substrate for Complex Synthesis

In the landscape of medicinal and agricultural chemistry, molecules containing the 3-(trifluoromethyl)benzyl moiety are of significant interest. The trifluoromethyl group is a bioisostere for several functionalities and is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Traditionally, the synthesis of derivatives containing this group relies on cross-coupling reactions using corresponding benzyl halides.

This compound emerges as a compelling alternative. As a stable, easily handled liquid, this benzylic ether offers a unique entry point for C-C and C-N bond formation.[3] The core challenge, and the focus of this guide, lies in the catalytic activation of its relatively inert benzylic C(sp³)–O bond. Unlike the well-trodden path of C(sp²)–X bond activation, cleaving this ether linkage requires specialized catalytic systems and a nuanced understanding of the underlying reaction mechanisms.[4][5]

This guide details the principles, mechanisms, and detailed protocols for utilizing this substrate, with a particular focus on nickel-catalyzed methodologies that have proven effective for such transformations.

The Core Challenge: Catalytic Activation of the Benzylic C(sp³)–O Bond

The C–O bond in an ether is thermodynamically strong and kinetically inert, making it a significantly more challenging leaving group than halides or triflates.[6] While palladium catalysts are the workhorses for many cross-coupling reactions, their efficacy in the oxidative addition to C(sp³)–O bonds is limited.[7] This has led to the ascendancy of nickel-based catalysts for this class of transformation.[4][8]

Low-valent nickel(0) species are more electron-rich and possess a greater propensity to engage in the oxidative addition of robust bonds. The general catalytic cycle, particularly for coupling with organometallic reagents, is outlined below.

The success of this cycle hinges on several factors:

-

The Ligand (L): Electron-rich, sterically bulky ligands (e.g., N-heterocyclic carbenes or phosphines) are essential. They stabilize the Ni(0) state, promote the crucial oxidative addition step, and facilitate the final reductive elimination.[4]

-

The Substrate: The electronic properties of the ether play a key role. The strong electron-withdrawing trifluoromethyl group on this compound polarizes the benzylic C-O bond, rendering the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the nickel catalyst.[9]

Application Protocol: Nickel-Catalyzed Kumada-Type Coupling

The Kumada coupling, which utilizes a potent Grignard reagent as the nucleophile, is an excellent demonstration of the C(sp³)–O activation of this compound. The high reactivity of the Grignard reagent helps to drive the transmetalation step to completion.[5]

Mechanistic Rationale

In this protocol, a Ni(II) precatalyst is reduced in situ by the Grignard reagent to the active Ni(0) species. This Ni(0) complex then undergoes oxidative addition into the benzylic C–O bond. Subsequent transmetalation with another equivalent of the Grignard reagent, followed by reductive elimination, yields the desired product and regenerates the Ni(0) catalyst. The choice of an N-heterocyclic carbene (NHC) ligand like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is critical for achieving high efficiency.

Experimental Workflow

Detailed Protocol

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Eq. |

| This compound | 454-90-0 | 190.16 | 1.0 | 1.0 |

| Phenylmagnesium Bromide (1.0 M in THF) | 100-58-3 | 181.31 | 1.5 | 1.5 |

| NiCl₂(IPr) | 646905-66-8 | 518.26 | 0.05 | 0.05 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 10 mL | - |

| Saturated aq. NH₄Cl | 12125-02-9 | 53.49 | 10 mL | - |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 3 x 20 mL | - |

| Brine | - | - | 20 mL | - |

Procedure:

-

Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add NiCl₂(IPr) (25.9 mg, 0.05 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL). Add this compound (190 mg, 1.0 mmol).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Grignard Addition: Add phenylmagnesium bromide (1.5 mL of a 1.0 M solution in THF, 1.5 mmol) dropwise over 15 minutes using a syringe. The solution will typically change color to a dark brown or black.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours. Monitor the reaction progress by taking aliquots (quenching with a drop of water and extracting into EtOAc) and analyzing by GC-MS.

-

Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution (10 mL).

-

Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product, 1-benzyl-3-(trifluoromethyl)benzene.

The Critical Role of the Substituents

The unique reactivity of this compound is a direct consequence of its substitution pattern. Understanding these electronic effects is key to rational protocol design.

-

Trifluoromethyl (-CF₃) Group: As a potent electron-withdrawing group, it significantly lowers the electron density of the aromatic ring and, through inductive effects, the benzylic carbon. This electronic pull is crucial for weakening the C-O bond enough for the Ni(0) catalyst to insert, a step that would be far more difficult on an electron-rich analogue.[9][10]

-

Methoxymethyl (-OCH₃) Group: While not a traditionally "good" leaving group like a halide, its departure is facilitated by the formation of a stable nickel-alkoxide intermediate during the catalytic cycle. This makes the overall transformation thermodynamically favorable, provided the kinetic barrier of C-O cleavage can be overcome by the catalyst.[11][12]

Conclusion and Future Directions

This compound represents a modern and advantageous substrate for introducing the 3-(trifluoromethyl)benzyl group into target molecules. The key to its successful application lies in understanding and overcoming the challenge of C(sp³)–O bond activation, a task for which nickel catalysis is particularly well-suited. The protocols and principles outlined in this guide provide a robust framework for researchers to employ this reagent effectively.

Future research could expand the scope of this substrate to other important cross-coupling reactions:

-